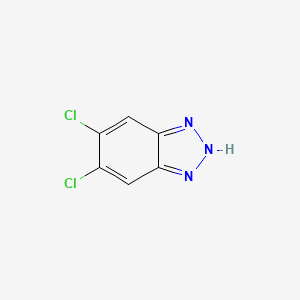

5,6-DICHLOROBENZOTRIAZOLE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-Dichloro-2H-benzotriazole is a heterocyclic compound characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzotriazole ring. This compound is known for its significant antiviral properties, particularly against orthohantaviruses and human respiratory syncytial virus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-DICHLOROBENZOTRIAZOLE typically involves the chlorination of benzotriazole derivatives. One common method includes the reaction of benzotriazole with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 5th and 6th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dichloro-2H-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 5,6-dichlorobenzotriazole derivatives in antiviral drug development. Specifically, compounds derived from this scaffold have demonstrated selective antiviral activity against Coxsackievirus B5, a member of the Picornaviridae family. The effective concentrations (EC50) of these compounds ranged between 6 and 18.5 µM, indicating promising therapeutic potential against RNA viruses .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Target | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 18e | Coxsackievirus B5 | 6 | Prevents viral attachment |

| 43a | Coxsackievirus B5 | 9 | Prevents viral attachment |

| 41a | Coxsackievirus B5 | 18.5 | Prevents viral attachment |

The mechanism of action for these compounds appears to involve interference with the early phases of viral infection, specifically by preventing viral attachment to host cells .

Organic Synthesis

Peptide Coupling Agents

This compound is utilized as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds through activation of carboxylic acids. In a study involving silyl-protected nucleosides, the compound was successfully used to convert inosine derivatives into their corresponding benzotriazolyl derivatives via in situ amide activation. Out of thirteen reactions studied, eleven were successful, demonstrating its efficacy as a coupling agent when other benzotriazole-based reagents were unavailable .

Materials Science

Corrosion Inhibitors

The compound has been investigated for its potential use as a corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions can enhance the durability and lifespan of materials exposed to corrosive environments. The presence of chlorine atoms in the benzotriazole structure contributes to its effectiveness in this role.

Case Studies

Case Study: Antiviral Screening

A systematic screening of various benzotriazole derivatives was conducted to evaluate their antiviral properties against a range of RNA viruses. The study focused on derivatives containing the dichloro substituents at positions five and six on the benzotriazole ring. The results indicated that these modifications significantly enhanced antiviral activity compared to non-chlorinated counterparts .

Case Study: Peptide Synthesis

In another case study examining peptide synthesis methodologies, researchers utilized this compound to activate amino acids for coupling reactions. The study detailed the reaction conditions and outcomes for various amino acid combinations, highlighting the compound's role in achieving high yields and purity of peptide products .

Wirkmechanismus

The antiviral activity of 5,6-DICHLOROBENZOTRIAZOLE is primarily due to its ability to inhibit viral entry into host cells. The compound interferes with the fusion process of the virus, preventing it from attaching and entering the host cell. This mechanism is particularly effective against human respiratory syncytial virus . Molecular targets include viral envelope glycoproteins and host cell receptors involved in the viral entry process .

Vergleich Mit ähnlichen Verbindungen

- 5,6-Dichloro-1-phenyl-1H-benzotriazole

- 5,6-Dichloro-2-phenyl-2H-benzotriazole

- 5,6-Diiodo-1H-benzotriazole

Comparison: 5,6-Dichloro-2H-benzotriazole is unique due to its specific substitution pattern, which enhances its antiviral properties. Compared to its analogs, it shows higher potency against certain viruses, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer |

34374-67-9 |

|---|---|

Molekularformel |

C6H3Cl2N3 |

Molekulargewicht |

188.01 g/mol |

IUPAC-Name |

5,6-dichloro-2H-benzotriazole |

InChI |

InChI=1S/C6H3Cl2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |

InChI-Schlüssel |

HHEBHJLYNLALHM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC2=NNN=C21)Cl)Cl |

Kanonische SMILES |

C1=C(C(=CC2=NNN=C21)Cl)Cl |

Key on ui other cas no. |

34374-67-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.